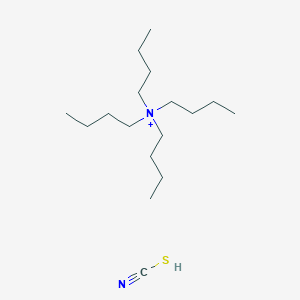
1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea is an organic compound that features a thiourea core substituted with benzyloxycarbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea typically involves the reaction of thiourea with benzyloxycarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyloxycarbonyl groups can be reduced to yield the corresponding amines.
Substitution: The benzyloxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea involves its interaction with specific molecular targets. The benzyloxycarbonyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The thiourea core can also form hydrogen bonds with biological molecules, further influencing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(3-carboxypropyl)-1H-imidazole: A compound with similar structural features but different functional groups.
1,3-Bis(3-benzoxazolonyl)-2-hydroxypropane: Another compound with a similar core structure but different substituents.
1,3-Bis(1,2,3-triazol-1-yl)-propan-2-ol: A compound with a triazole core and similar substituents.
Uniqueness
1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea is unique due to its specific combination of benzyloxycarbonyl and thiourea groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C18H18N2O4S |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
benzyl (NE)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate |
InChI |
InChI=1S/C18H18N2O4S/c1-25-16(19-17(21)23-12-14-8-4-2-5-9-14)20-18(22)24-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,20,21,22) |
Clé InChI |
CGAMNSKIHXUDMK-UHFFFAOYSA-N |
SMILES isomérique |
CS/C(=N/C(=O)OCC1=CC=CC=C1)/NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CSC(=NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


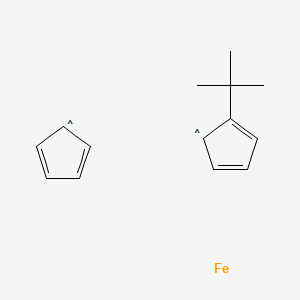




![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)
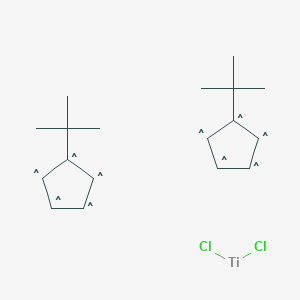
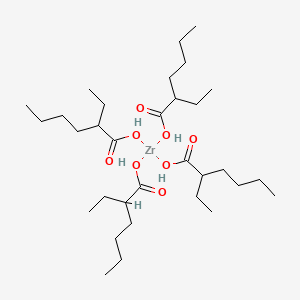
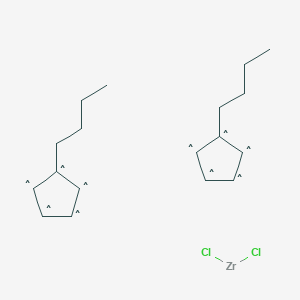
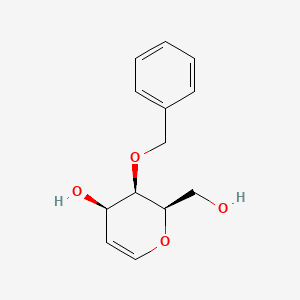


![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)
